molecular formula C20H16N2O3 B5886052 N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide

N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5886052
M. Wt: 332.4 g/mol
InChI Key: MHIJVLORDYPGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide, also known as NV-PAF, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NV-PAF has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide is not fully understood, but it is believed to work through the inhibition of various signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to inhibit the activity of enzymes involved in the breakdown of extracellular matrix, suggesting a potential role in tissue repair. This compound has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its specificity for certain signaling pathways involved in inflammation and cancer progression. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, the limitations of this compound include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are numerous potential future directions for research on N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in cancer therapy, where this compound could be used in combination with other anti-cancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in clinical settings.

Synthesis Methods

N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide can be synthesized through a multi-step process involving the coupling of a furan derivative with an amine and subsequent addition of a vinyl group. The final product can be purified through column chromatography and characterized through various spectroscopic techniques.

Scientific Research Applications

N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways. In vivo studies have also demonstrated the ability of this compound to reduce inflammation in animal models.

properties

IUPAC Name

N-[4-[(3-ethenylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-2-14-5-3-6-17(13-14)22-19(23)15-8-10-16(11-9-15)21-20(24)18-7-4-12-25-18/h2-13H,1H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIJVLORDYPGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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